6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The crystal structure of a similar compound, 6-chloro-N-methylpyrimidin-4-amine, has been studied . The asymmetric unit of the title crystal structure is shown in the figure. Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .Scientific Research Applications
Analytical Methods for Biogenic Amines
Biogenic amines (BAs) are natural compounds with significant relevance due to their role as antinutrition factors and indicators of food quality and safety. The analysis of BAs, including compounds structurally related to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, is crucial for monitoring their levels in food. High-performance liquid chromatography (HPLC) has been highlighted as the most common analytical method, with derivatization techniques enhancing detection capabilities due to the low volatility and absence of chromophores in most BAs (Önal, 2007).
Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, which are resistant to conventional treatments. This includes a broad range of compounds, potentially inclusive of specific amines like this compound, used across various industries. The review covers degradation efficiencies, reaction mechanisms, and the impact of process parameters, offering insights into the oxidative degradation pathways that could apply to similar compounds (Bhat & Gogate, 2021).
Amine-functionalized Metal-Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications, including CO2 capture. The interaction between CO2 and basic amino functionalities suggests areas where compounds like this compound could have relevance, especially in designing materials for environmental applications. This review discusses synthesis methods, structures, and the implications for catalysis and gas separation (Lin, Kong, & Chen, 2016).
Environmental and Occupational Health Implications
The review on the sources, fate, and toxicity of chemical warfare agent degradation products encompasses a variety of nitrogen-containing compounds, which include amines. This comprehensive assessment provides a foundation for understanding the environmental and health impacts of such compounds, offering a framework that could be applicable to the environmental behavior and potential risks associated with this compound (Munro et al., 1999).
Properties
IUPAC Name |
6-chloro-N-ethyl-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-11(2)7-4-6(8)9-5-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJRGBWVGUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651010 | |
Record name | 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-43-1 | |
Record name | 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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